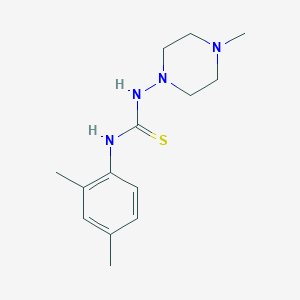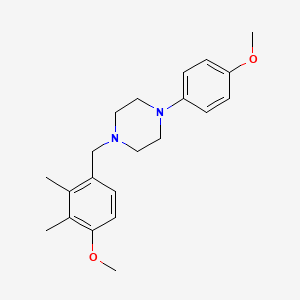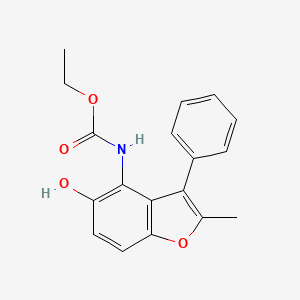
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, commonly known as DMPT, is a chemical compound used in various scientific research applications. It is a white crystalline powder that has been synthesized through various methods. DMPT has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
DMPT's mechanism of action is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to increased secretion of growth hormone. This increased secretion of growth hormone has been linked to the improved growth and feed efficiency observed in fish species treated with DMPT. DMPT has also been found to inhibit the growth of certain cancer cell lines, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects
DMPT has been found to have various biochemical and physiological effects. In fish, DMPT has been found to improve feed efficiency, increase growth rate, and enhance immune function. In rats, DMPT has been found to increase serum growth hormone levels and improve glucose tolerance. Additionally, DMPT has been found to have antimicrobial properties, making it useful in the development of new antibiotics.
実験室実験の利点と制限
DMPT's advantages for lab experiments include its ability to improve growth and feed efficiency in fish species, making it useful in aquaculture research. Additionally, DMPT's antimicrobial properties make it useful in the development of new antibiotics. However, DMPT's mechanism of action is not fully understood, which can make it difficult to interpret results from experiments involving DMPT. Additionally, the use of DMPT in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for research involving DMPT. One area of research could involve further elucidating DMPT's mechanism of action, particularly in its inhibition of cancer cell growth. Additionally, research could focus on developing new antibiotics based on DMPT's antimicrobial properties. Another potential area of research could involve exploring the use of DMPT in the treatment of other diseases, such as diabetes or obesity. Finally, research could focus on developing new methods of synthesizing DMPT that are more efficient and cost-effective.
合成法
DMPT can be synthesized through various methods, including the reaction between 2,4-dimethylphenyl isothiocyanate and 4-methylpiperazine. This reaction results in the formation of DMPT, which can be purified through crystallization or column chromatography. Other methods of synthesis include the reaction between 2,4-dimethylphenyl isothiocyanate and piperazine, or the reaction between 4-methylpiperazine and thiourea.
科学的研究の応用
DMPT has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. DMPT has also been studied for its potential use in aquaculture, where it has been found to improve the growth and feed efficiency of various fish species. Additionally, DMPT has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-11-4-5-13(12(2)10-11)15-14(19)16-18-8-6-17(3)7-9-18/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGUPBPCZYHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)